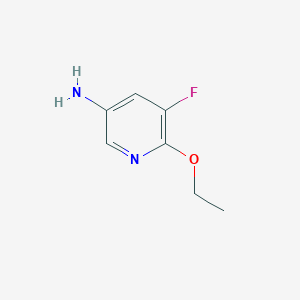

6-Ethoxy-5-fluoropyridin-3-amine

Description

BenchChem offers high-quality 6-Ethoxy-5-fluoropyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-5-fluoropyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCNUMGMBSFODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716974 | |

| Record name | 6-Ethoxy-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-67-4 | |

| Record name | 6-Ethoxy-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Ethoxy-5-fluoropyridin-3-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-5-fluoropyridin-3-amine

Abstract

6-Ethoxy-5-fluoropyridin-3-amine is a substituted pyridine derivative of increasing importance in medicinal chemistry and drug development. Its unique electronic and structural properties, conferred by the fluorine and ethoxy substituents, make it a valuable building block for synthesizing complex molecular scaffolds. This guide provides a comprehensive overview of a robust synthetic pathway for 6-Ethoxy-5-fluoropyridin-3-amine, detailed protocols for its characterization and structural elucidation using modern analytical techniques, and essential safety and handling information. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their work.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic introduction of fluorine atoms into such scaffolds can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. 6-Ethoxy-5-fluoropyridin-3-amine (CAS No: 886372-67-4, Molecular Formula: C₇H₉FN₂O, Molecular Weight: 156.16 g/mol ) emerges as a key intermediate, combining the benefits of fluorine substitution with an ethoxy group that can influence solubility and serve as a steric or electronic anchor.[1][2][3] Its primary amine functional group provides a convenient handle for subsequent chemical modifications, making it a versatile precursor for the synthesis of kinase inhibitors and other targeted therapeutics.[4][5]

This guide offers a senior application scientist's perspective on the practical synthesis, in-depth characterization, and safe handling of this compound, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Synthesis of 6-Ethoxy-5-fluoropyridin-3-amine

While several synthetic routes can be envisioned, a common and reliable strategy involves a multi-step sequence starting from a commercially available pyridine precursor. The chosen pathway emphasizes robust reactions and straightforward purification, prioritizing yield and purity.

Proposed Synthetic Pathway

The synthesis proceeds in three key stages: 1) Nitration of a suitable fluoropyridine, 2) Nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, and 3) Reduction of the nitro group to the target primary amine. This sequence is designed to manage the directing effects of the substituents and ensure high regioselectivity.

Caption: Synthetic workflow for 6-Ethoxy-5-fluoropyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Ethoxy-5-fluoro-3-nitropyridine via SNAr

-

Rationale: The nitro group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. The ethoxide ion will preferentially displace a suitable leaving group (like a halogen, if present) or add to an activated position. In this proposed route starting from 5-fluoro-3-nitropyridine, the reaction with sodium ethoxide leads to the desired ethoxy-substituted intermediate. The choice of ethanol as a solvent is advantageous as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.

-

Procedure:

-

To a solution of sodium metal (1.2 eq) in anhydrous ethanol (10 mL/g of starting material) under an inert atmosphere (e.g., Argon), add 5-fluoro-3-nitropyridine (1.0 eq) portion-wise, maintaining the temperature below 30°C.

-

Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography.

-

Step 2: Reduction of 6-Ethoxy-5-fluoro-3-nitropyridine

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation. Several methods are effective; the use of iron powder in acidic medium (e.g., HCl or acetic acid) is a classic, cost-effective, and scalable choice. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) offers a cleaner reaction profile, often with higher yields.[6]

-

Procedure (using Fe/HCl):

-

Create a slurry of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of concentrated hydrochloric acid to activate the iron.

-

Heat the slurry to reflux (approx. 80°C).

-

Add a solution of 6-Ethoxy-5-fluoro-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing slurry.

-

Maintain reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 6-Ethoxy-5-fluoropyridin-3-amine.

-

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and spectrometric techniques provides a self-validating system for structural verification.

Caption: Workflow for the analytical characterization of the final product.

Summary of Analytical Data

The following table summarizes the expected characterization data for 6-Ethoxy-5-fluoropyridin-3-amine based on its structure and data from similar compounds.

| Technique | Parameter | Expected Observation |

| Physical State | Appearance | Off-white to light yellow solid. |

| Melting Point | Range | 60 - 63 °C. |

| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm (d, 1H, H-2), ~6.9 ppm (d, 1H, H-4), ~4.3 ppm (q, 2H, -OCH₂CH₃), ~3.8 ppm (br s, 2H, -NH₂), ~1.4 ppm (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | Chemical Shift (δ) | ~155-160 (C-F), ~145-150 (C-O), ~130-135 (C-NH₂), ~125-130 (C-H), ~110-115 (C-H), ~65-70 (-OCH₂), ~14-16 (-CH₃). |

| ¹⁹F NMR | Chemical Shift (δ) | A single peak is expected, with its specific shift dependent on the solvent and standard used. |

| FT-IR | Wavenumber (cm⁻¹) | 3400-3250 (N-H stretch, two bands for primary amine), 2980-2850 (C-H stretch), 1620-1580 (N-H bend), 1300-1200 (C-O stretch), ~1250 (C-F stretch).[7][8] |

| Mass Spec (ESI+) | m/z | 157.07 [M+H]⁺. The exact mass is 156.0699 g/mol .[1] |

Interpreting the Spectroscopic Data

-

¹H NMR: The two aromatic protons will appear as doublets due to coupling with the fluorine atom and each other. The ethoxy group will present as a characteristic quartet and triplet. The amine protons often appear as a broad singlet and may be exchangeable with D₂O.

-

FT-IR: The most diagnostic peaks are the two sharp N-H stretching bands characteristic of a primary amine.[7][9] The presence of strong C-O and C-F stretching bands further confirms the structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass (156.06989108 Da).[1]

Safety, Handling, and Storage

As a research chemical, 6-Ethoxy-5-fluoropyridin-3-amine must be handled with appropriate care.

-

Hazard Identification:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes serious eye irritation and skin irritation.

-

May cause respiratory irritation.[10]

-

May cause damage to organs through prolonged or repeated exposure.

-

-

Recommended Handling and PPE:

-

Always handle this compound inside a certified chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10]

-

Avoid generating dust. Use only in well-ventilated areas.

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

-

Storage:

Conclusion

6-Ethoxy-5-fluoropyridin-3-amine is a valuable and versatile building block for chemical synthesis. The synthetic route detailed in this guide provides a reliable method for its preparation, emphasizing safe and efficient laboratory practices. The comprehensive characterization workflow ensures the production of high-purity material, which is essential for its application in the rigorous environment of drug discovery and development. By understanding the chemical principles behind its synthesis and the nuances of its handling, researchers can effectively leverage this intermediate to advance their scientific objectives.

References

-

PubChem . 6-Ethoxy-5-fluoropyridin-3-amine | C7H9FN2O | CID 55253199. Retrieved from [Link]

-

University of Calgary . IR: amines. Retrieved from [Link]

-

Organic Chemistry, University of Colorado Boulder . A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

-

The Royal Society of Chemistry . Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

-

Illinois State University . Infrared Spectroscopy. Retrieved from [Link]

-

YouTube . (2012-10-11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

-

ResearchGate . (2025-08-07). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

PubMed Central . (2023-10-30). Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. Retrieved from [Link]

-

PubChem . 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. Retrieved from [Link]

Sources

- 1. 6-Ethoxy-5-fluoropyridin-3-amine | C7H9FN2O | CID 55253199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Ethoxy-5-fluoropyridin-3-aMine CAS#: 886372-67-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]

- 5. 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | C21H22Cl2FN5O | CID 11597571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.ch [fishersci.ch]

Physicochemical properties of 6-Ethoxy-5-fluoropyridin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-5-fluoropyridin-3-amine

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridine derivatives represent a cornerstone of molecular design. Among these, 6-Ethoxy-5-fluoropyridin-3-amine is a compound of significant interest due to its unique electronic and structural features. The presence of an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a basic amino group on a pyridine scaffold creates a molecule with nuanced properties that are critical for its application as a synthetic building block.

This guide provides a comprehensive analysis of the core physicochemical properties of 6-Ethoxy-5-fluoropyridin-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind these properties and provides field-proven, step-by-step protocols for their experimental validation. Understanding these characteristics is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel compounds with desired pharmacokinetic and pharmacodynamic profiles.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the starting point for all subsequent research. 6-Ethoxy-5-fluoropyridin-3-amine is identified by its unique structural arrangement and is cataloged across numerous chemical databases. The properties listed below are a synthesis of computed data from reputable sources and provide a baseline for experimental work.

The structure features a pyridine ring, which is basic, an amino group that imparts further basicity and hydrogen bonding capability, a lipophilic ethoxy group, and a strongly electronegative fluorine atom that can modulate both basicity (pKa) and lipophilicity (LogP).

| Property | Value | Source |

| IUPAC Name | 6-ethoxy-5-fluoropyridin-3-amine | [1] |

| CAS Number | 886372-67-4 | [1][2][3] |

| Molecular Formula | C₇H₉FN₂O | [1][2] |

| Molecular Weight | 156.16 g/mol | [1][2] |

| Canonical SMILES | CCOC1=C(C=C(C=N1)N)F | [1] |

| InChIKey | QYCNUMGMBSFODC-UHFFFAOYSA-N | [1] |

| Computed LogP | 0.9 - 1.2016 | [1][4] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Solubility Profile: Theoretical Insights and Experimental Validation

Expertise & Rationale: The solubility of a compound is a critical determinant of its utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. The structure of 6-Ethoxy-5-fluoropyridin-3-amine suggests a nuanced solubility profile. While the pyridine nitrogen and amino group can form hydrogen bonds with protic solvents like water, the hydrocarbon nature of the ethoxy group and the overall aromatic system contribute to its solubility in organic solvents.[5] Because amines are basic, their solubility in aqueous media is expected to increase dramatically at acidic pH due to the formation of a more polar, water-soluble ammonium salt.[6][7]

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Determination

This protocol provides a systematic approach to assess the compound's solubility in aqueous and organic systems.

Materials:

-

6-Ethoxy-5-fluoropyridin-3-amine

-

Deionized Water

-

5% Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Methanol

-

Vortex mixer

-

Calibrated pH meter or pH paper

Methodology:

-

Preparation: Label five clean, dry test tubes. Add approximately 10 mg of 6-Ethoxy-5-fluoropyridin-3-amine to each.

-

Solvent Addition: Add 1 mL of each respective solvent (Water, 5% HCl, 5% NaOH, DCM, Methanol) to the labeled tubes.

-

Mixing: Vigorously mix each tube using a vortex mixer for 30 seconds.

-

Observation: Allow the tubes to stand for 2-3 minutes and visually inspect for dissolution.[6] A compound is considered "soluble" if no solid particles are visible to the naked eye.

-

pH Measurement (Aqueous Samples): For the tubes containing water, 5% HCl, and 5% NaOH, use a stirring rod to transfer a drop of the solution to pH paper to confirm the pH of the medium.[5]

-

Interpretation:

-

Water: Solubility in neutral water indicates a good balance of polar and non-polar character. Low molecular weight amines are often water-soluble.[5]

-

5% HCl: Enhanced solubility compared to water strongly indicates the presence of a basic functional group (the amine and pyridine nitrogen) forming a hydrochloride salt.[8]

-

5% NaOH: Solubility is not expected to increase in a basic solution.

-

DCM & Methanol: Solubility in these organic solvents indicates the compound's non-polar and polar-aprotic character.

-

Caption: Workflow for solubility profile determination.

Acidity and Basicity: pKa Determination

Expertise & Rationale: The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the ionization state of a molecule at a given pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.[9] For 6-Ethoxy-5-fluoropyridin-3-amine, there are two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pKa value is critical for understanding how this molecule will interact with biological targets and traverse cell membranes.[9]

NMR-based titration is a robust method for pKa determination. It relies on the principle that the chemical shift of protons adjacent to an ionizable center will change as the molecule transitions between its protonated and deprotonated states.[10] Plotting this change in chemical shift against pH yields a sigmoidal curve from which the pKa can be accurately determined.[11]

Experimental Protocol: pKa Determination by ¹H NMR Titration

Materials:

-

6-Ethoxy-5-fluoropyridin-3-amine

-

Deuterium oxide (D₂O)

-

Standardized DCl and NaOD solutions (0.1 M in D₂O)

-

NMR tubes

-

pH meter calibrated for D₂O solutions (or apply a correction factor)

-

NMR Spectrometer (≥400 MHz)

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound (~10-20 mg/mL) in D₂O.

-

Titration Series: Prepare a series of ~8-10 NMR samples in tubes. To each tube, add a fixed volume of the stock solution. Then, add varying amounts of DCl and NaOD solutions to create a range of pH (pD) values spanning from approximately pKa - 2 to pKa + 2.

-

pH Measurement: Measure the pD of each sample accurately using a calibrated pH meter. Note that pD = pH reading + 0.4.[10]

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample. Ensure consistent acquisition parameters across all samples.

-

Data Analysis:

-

Identify a proton signal in the aromatic region that shows a significant chemical shift change across the pD range. The protons on the pyridine ring are ideal candidates.

-

Plot the chemical shift (δ) of the chosen proton (y-axis) against the measured pD (x-axis).

-

The data should form a sigmoidal curve. The pKa is the pD value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[11]

-

Sources

- 1. 6-Ethoxy-5-fluoropyridin-3-amine | C7H9FN2O | CID 55253199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Ethoxy-5-fluoropyridin-3-aMine - Safety Data Sheet [chemicalbook.com]

- 3. 6-Ethoxy-5-fluoropyridin-3-aMine CAS#: 886372-67-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. chemhaven.org [chemhaven.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Ethoxy-5-fluoropyridin-3-amine (CAS 886372-67-4): Synthesis, Properties, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of 6-Ethoxy-5-fluoropyridin-3-amine (CAS No. 886372-67-4), a key heterocyclic building block in modern medicinal chemistry. We present its core physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic rationale, and a discussion of its strategic applications in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: The Strategic Value of Fluorinated Pyridines

Substituted aminopyridines are privileged scaffolds found in a vast array of biologically active molecules and approved pharmaceuticals.[1] The strategic incorporation of a fluorine atom, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 6-Ethoxy-5-fluoropyridin-3-amine combines three critical functional motifs: a nucleophilic amine for derivatization, a lipophilic ethoxy group to modulate solubility, and a strategically placed fluorine atom. This unique combination makes it a highly valuable intermediate for creating complex molecular architectures, particularly in the pursuit of kinase inhibitors for oncology and agents for treating infectious diseases.[2]

Physicochemical Properties

The fundamental properties of 6-Ethoxy-5-fluoropyridin-3-amine are summarized below, providing essential data for reaction planning and analytical characterization.[3]

| Property | Value | Source |

| CAS Number | 886372-67-4 | PubChem[3] |

| Molecular Formula | C₇H₉FN₂O | PubChem[3] |

| Molecular Weight | 156.16 g/mol | PubChem[3] |

| IUPAC Name | 6-ethoxy-5-fluoropyridin-3-amine | PubChem[3] |

| SMILES | CCOC1=C(C=C(C=N1)N)F | PubChem[3] |

| InChIKey | QYCNUMGMBSFODC-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 0.9 | PubChem[3] |

Synthesis and Mechanistic Rationale

A robust and scalable synthesis of 6-Ethoxy-5-fluoropyridin-3-amine is critical for its application in drug discovery campaigns. The following two-step protocol is proposed based on established and reliable organic chemistry transformations, beginning with the commercially available precursor, 6-chloro-5-fluoro-3-nitropyridine.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, followed by a standard reduction of the nitro group to yield the target primary amine.

Caption: Proposed two-step synthesis of 6-Ethoxy-5-fluoropyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Ethoxy-5-fluoro-3-nitropyridine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-5-fluoro-3-nitropyridine (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (EtOH) to dissolve the starting material. Subsequently, add sodium ethoxide (NaOEt, 1.1 eq) portion-wise.

-

Causality: Sodium ethoxide serves as the nucleophile. The reaction is performed in ethanol, its conjugate acid, to maintain a consistent basic environment. The electron-withdrawing nitro group strongly activates the C6 position (para) towards nucleophilic attack, facilitating the displacement of the chloride.

-

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with 1M HCl. Remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Causality: The work-up removes unreacted reagents and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Synthesis of 6-Ethoxy-5-fluoropyridin-3-amine

-

Reaction Setup: To a round-bottom flask, add the crude 6-ethoxy-5-fluoro-3-nitropyridine (1.0 eq) from the previous step and dissolve it in ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Causality: Tin(II) chloride is a classic and effective reducing agent for converting aromatic nitro groups to primary amines in a laboratory setting. Alternative methods, such as catalytic hydrogenation (H₂ over Pd/C), are also highly effective and may be preferred for scalability and cleaner work-ups.

-

-

Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) for several hours. Monitor the reaction to completion by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is >8. This will precipitate tin salts.

-

Purification: Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate. Collect the filtrate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography to yield the final product.

Core Applications in Drug Discovery

6-Ethoxy-5-fluoropyridin-3-amine is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for precise and versatile derivatization.

-

Amine Handle for Elaboration: The primary amine at the C3 position is the principal site for modification. It readily participates in amide bond formations, reductive aminations, and urea/thiourea formations, allowing for the coupling of this pyridine core to other complex fragments. This is a common strategy in the synthesis of kinase inhibitors that target the ATP-binding pocket of enzymes.[1]

-

Fluorine as a Bioisostere: The fluorine atom at the C5 position is critical. It can enhance binding to target proteins through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

-

Modulation of Physicochemical Properties: The ethoxy group at C6 increases the lipophilicity of the scaffold compared to a hydroxyl or hydrogen substituent, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.

This scaffold is particularly relevant for the synthesis of inhibitors for protein kinases such as Met and ALK, which are important targets in oncology.[4]

Safety, Handling, and Storage

As a substituted aminopyridine, 6-Ethoxy-5-fluoropyridin-3-amine requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds provide a strong basis for safe laboratory practices.[5]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[5][6]

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Ethoxy-5-fluoropyridin-3-amine is a high-value chemical intermediate with significant potential in pharmaceutical research. Its well-defined structure, featuring strategically placed functional groups, makes it an ideal starting point for the synthesis of complex, biologically active molecules. The robust synthetic pathway and clear applications in medicinal chemistry underscore its importance as a tool for developing the next generation of targeted therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 5-Fluoro-6-iodopyridin-3-amine [smolecule.com]

- 3. 6-Ethoxy-5-fluoropyridin-3-amine | C7H9FN2O | CID 55253199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromopyridin-2-amine CAS 1448326-33-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. fishersci.ch [fishersci.ch]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

The Versatile Scaffold: Unlocking the Potential of 6-Ethoxy-5-fluoropyridin-3-amine in Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its ability to engage in crucial hydrogen bonding interactions, coupled with its favorable pharmacokinetic properties, has cemented its status as a privileged structure. The strategic introduction of fluorine atoms and other functional groups onto the pyridine ring can dramatically modulate a molecule's metabolic stability, binding affinity, and overall pharmacological profile. Among the vast array of functionalized pyridines, 6-Ethoxy-5-fluoropyridin-3-amine has emerged as a particularly valuable building block, offering a unique combination of electronic properties and reactive handles for the synthesis of diverse and potent bioactive molecules.

This technical guide provides an in-depth exploration of the potential applications of 6-Ethoxy-5-fluoropyridin-3-amine in medicinal chemistry. We will delve into its role in the synthesis of novel antitubercular agents and explore its potential for the development of kinase inhibitors and other therapeutic agents. Through detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile scaffold in their own discovery programs.

Physicochemical Properties of 6-Ethoxy-5-fluoropyridin-3-amine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂O | PubChem[1] |

| Molecular Weight | 156.16 g/mol | PubChem[1] |

| CAS Number | 886372-67-4 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Core Application: A Key Building Block for Novel Antitubercular Agents

The global health threat of tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates the urgent development of new therapeutics with novel mechanisms of action. One promising strategy is the inhibition of ATP synthase, an essential enzyme for mycobacterial energy metabolism. Recent research has highlighted the potential of pyrazolo[1,5-α]pyrimidine derivatives as potent inhibitors of Mycobacterium tuberculosis ATP synthase. 6-Ethoxy-5-fluoropyridin-3-amine has been identified as a critical intermediate in the synthesis of these promising antitubercular agents.

Mechanism of Action: Targeting Mycobacterial Energy Production

ATP synthase is a multi-subunit enzyme responsible for the production of ATP, the primary energy currency of the cell.[2][3][4] In Mycobacterium tuberculosis, this enzyme is a validated drug target. Bedaquiline, an approved anti-TB drug, exerts its effect by inhibiting ATP synthase.[4] The pyrazolo[1,5-α]pyrimidine scaffold, accessed through intermediates like 6-Ethoxy-5-fluoropyridin-3-amine, is being explored for its potential to similarly disrupt this crucial energy-producing pathway, leading to bacterial cell death.

Caption: Inhibition of ATP synthase by pyrazolo[1,5-α]pyrimidine derivatives.

Synthetic Approach: Synthesis of Pyrazolo[1,5-α]pyrimidine-7-amines

The synthesis of the target pyrazolo[1,5-α]pyrimidine-7-amine involves a multi-step sequence, culminating in a crucial coupling reaction with 6-Ethoxy-5-fluoropyridin-3-amine.

Caption: Synthetic workflow for pyrazolo[1,5-α]pyrimidine-7-amines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a significant improvement in yield for the coupling of 6-Ethoxy-5-fluoropyridin-3-amine with the chlorinated pyrazolopyrimidine intermediate compared to traditional nucleophilic aromatic substitution.

Materials:

-

7-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

-

6-Ethoxy-5-fluoropyridin-3-amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 7-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (1.0 eq), 6-Ethoxy-5-fluoropyridin-3-amine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous dioxane to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(6-Ethoxy-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine.

Structure-Activity Relationship (SAR) and Biological Data

The biological activity of pyrazolo[1,5-α]pyrimidine derivatives is influenced by the substituents on both the pyrazolopyrimidine core and the aminopyridine moiety.

| Compound | R¹ | R² | MIC₉₀ (MABA) (µg/mL) | IC₅₀ (Vero cells) (µg/mL) | Reference |

| 1 | CF₃ | H | ~8 | 11-12 | [3] |

| 2 | H | CF₃ | ~8 | 11-12 | [3] |

*MABA: Microplate Alamar Blue Assay against replicating M. tb. *Vero cells: Mammalian cell line for cytotoxicity assessment.

The data suggests that the position of the trifluoromethyl group on the pyrazolopyrimidine ring does not significantly impact the antitubercular activity or cytotoxicity. Further SAR studies could explore modifications to the ethoxy and fluoro groups on the pyridine ring to optimize potency and selectivity.

Expanding Horizons: Potential in Kinase Inhibitor Development

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The unique electronic properties conferred by the ethoxy and fluoro substituents on 6-Ethoxy-5-fluoropyridin-3-amine make it an attractive starting point for the development of novel kinase inhibitors targeting a range of therapeutic areas, including oncology and inflammatory diseases.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

A common and effective method for incorporating the 6-Ethoxy-5-fluoropyridin-3-amine moiety into a kinase inhibitor scaffold is through nucleophilic aromatic substitution (SNAᵣ) on an activated heterocyclic core, such as a dichloropyrimidine.

Caption: General workflow for the synthesis of aminopyrimidine-based kinase inhibitors.

Representative Experimental Protocol: Synthesis of a Diaminopyrimidine Core

This protocol provides a general procedure for the synthesis of a diaminopyrimidine core, a common scaffold in many kinase inhibitors.

Materials:

-

2,4-Dichloropyrimidine derivative

-

6-Ethoxy-5-fluoropyridin-3-amine

-

A second amine nucleophile

-

Diisopropylethylamine (DIPEA) or another suitable base

-

An appropriate solvent (e.g., n-butanol, isopropanol, or DMF)

Procedure:

-

Dissolve the 2,4-dichloropyrimidine derivative (1.0 eq) in the chosen solvent in a reaction vessel.

-

Add 6-Ethoxy-5-fluoropyridin-3-amine (1.0-1.2 eq) and the base (2.0-3.0 eq).

-

Heat the reaction mixture to a temperature appropriate for the solvent (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS. This first substitution typically occurs at the more reactive C4 position.

-

After cooling to room temperature, add the second amine nucleophile (1.0-1.5 eq).

-

Increase the temperature if necessary and continue stirring until the second substitution is complete.

-

Work-up the reaction by quenching with water and extracting with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired diaminopyrimidine derivative.

Potential Kinase Targets

Based on the prevalence of the aminopyrimidine scaffold in known kinase inhibitors, derivatives of 6-Ethoxy-5-fluoropyridin-3-amine could potentially target a variety of kinases, including:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.

-

c-Met: A receptor tyrosine kinase implicated in cell proliferation, migration, and invasion, making it a target for cancer treatment.[5]

-

Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, targeted for the treatment of B-cell malignancies and autoimmune diseases.[4]

Future Directions and Conclusion

6-Ethoxy-5-fluoropyridin-3-amine stands out as a highly promising and versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of novel antitubercular agents targeting ATP synthase is a testament to its potential in addressing critical unmet medical needs. Furthermore, its inherent structural features make it an ideal candidate for the development of a new generation of kinase inhibitors and other targeted therapies.

The future of drug discovery with this scaffold lies in the systematic exploration of structure-activity relationships through the synthesis of diverse compound libraries. By strategically modifying the substituents on both the pyridine ring and the coupled heterocyclic systems, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting molecules. The detailed synthetic protocols and mechanistic insights provided in this guide serve as a foundation for these future endeavors, empowering researchers to unlock the full therapeutic potential of 6-Ethoxy-5-fluoropyridin-3-amine.

References

- 1. 6-Ethoxy-5-fluoropyridin-3-amine | C7H9FN2O | CID 55253199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 6-Ethoxy-5-fluoropyridin-3-amine in the Synthesis of Novel Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique electronic properties and the ability to be functionalized at various positions make it a privileged structure in drug design. Among the vast landscape of pyridine-based building blocks, 6-Ethoxy-5-fluoropyridin-3-amine has emerged as a particularly valuable intermediate, especially in the pursuit of novel kinase inhibitors. The strategic placement of the ethoxy, fluoro, and amino groups on the pyridine ring offers a unique combination of steric and electronic features that medicinal chemists can exploit to achieve high potency and selectivity for their target kinases. This guide provides a comprehensive overview of the synthesis and application of this key building block, offering a technical deep-dive for researchers engaged in the design and synthesis of next-generation therapeutics.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of 6-Ethoxy-5-fluoropyridin-3-amine.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂O | PubChem[1] |

| Molecular Weight | 156.16 g/mol | PubChem[1] |

| CAS Number | 886372-67-4 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 85-89 °C | Sigma-Aldrich[5] |

| Boiling Point (Predicted) | 267.8±35.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.204±0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 2.53±0.32 | ChemicalBook[3] |

| LogP (Predicted) | 0.9 | PubChem[1] |

Spectral Characterization: While a publicly available, comprehensive spectral analysis is not readily found, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the compound.

Synthesis of the Core Building Block: A Strategic Approach

Proposed Synthetic Pathway

The synthesis of 6-Ethoxy-5-fluoropyridin-3-amine can be envisioned as a three-step process starting from 2-chloro-5-fluoropyridine. This strategy focuses on the sequential introduction of the nitro, ethoxy, and finally, the amino group.

Caption: Proposed synthesis of 6-Ethoxy-5-fluoropyridin-3-amine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Chloro-5-fluoropyridine

The first step involves the regioselective nitration of the pyridine ring. The electron-withdrawing nature of the chlorine and fluorine atoms, along with the pyridine nitrogen, directs the incoming nitro group to the 3-position.

-

Reagents: 2-Chloro-5-fluoropyridine, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

-

Procedure: To a cooled solution of concentrated sulfuric acid, add 2-chloro-5-fluoropyridine portion-wise, maintaining a low temperature. Subsequently, add a mixture of nitric acid and sulfuric acid dropwise. After the addition is complete, the reaction mixture is carefully warmed to room temperature and then heated to ensure complete reaction. The mixture is then poured onto ice and neutralized to precipitate the product, 2-chloro-5-fluoro-3-nitropyridine, which is then filtered, washed, and dried.

Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide

The presence of the strongly electron-withdrawing nitro group at the 3-position activates the chloro group at the 2-position for nucleophilic aromatic substitution.

-

Reagents: 2-Chloro-5-fluoro-3-nitropyridine, Sodium ethoxide (NaOEt), Ethanol (EtOH).

-

Procedure: Dissolve 2-chloro-5-fluoro-3-nitropyridine in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol and heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 2-ethoxy-5-fluoro-3-nitropyridine.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine. This can be achieved through various standard methods, with catalytic hydrogenation being a clean and efficient option.

-

Reagents: 2-Ethoxy-5-fluoro-3-nitropyridine, Hydrogen gas (H₂), Palladium on carbon (Pd/C) or Iron powder (Fe) and Hydrochloric acid (HCl).

-

Procedure (Catalytic Hydrogenation): Dissolve 2-ethoxy-5-fluoro-3-nitropyridine in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases. The catalyst is then removed by filtration through celite, and the filtrate is concentrated to give the desired product, 6-ethoxy-5-fluoropyridin-3-amine.

Application as a Building Block: Synthesis of a Potent FGFR Kinase Inhibitor

The strategic arrangement of functional groups in 6-Ethoxy-5-fluoropyridin-3-amine makes it an ideal starting material for the synthesis of complex heterocyclic systems, particularly those targeting the ATP-binding site of kinases. A prime example is its use in the synthesis of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors.[6] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[6][7][8]

Synthetic Strategy for a Novel Pyrazolo[3,4-b]pyridine FGFR Inhibitor

The synthesis of the target inhibitor involves a multi-step sequence starting with the condensation of 6-ethoxy-5-fluoropyridin-3-amine with a pyrazole derivative, followed by further functionalization.

Caption: Synthesis of a novel FGFR inhibitor.

Detailed Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

The following protocol is adapted from the general procedures described for the synthesis of similar FGFR inhibitors.[6]

Step 1: Synthesis of the Pyrazolopyridine Core

This key step involves a palladium-catalyzed reaction to form the pyrazolo[3,4-b]pyridine core. While the referenced literature starts from a different aminopyridine, the principle of the reaction is directly applicable.

-

Reaction: Condensation and cyclization of an aminopyrazole with a suitable partner. A more direct approach for utilizing 6-ethoxy-5-fluoropyridin-3-amine would involve its reaction with a functionalized pyrazole. For instance, a Buchwald-Hartwig amination between 6-ethoxy-5-fluoropyridin-3-amine and a halogenated pyrazole derivative, or a Suzuki coupling with a boronic ester-functionalized pyrazole, can be envisioned.

Exemplary Protocol for a Related Pyrazolo[3,4-b]pyridine Synthesis:

A mixture of 3-amino-4-bromopyrazole, an appropriate boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere. After completion, the reaction is worked up by extraction and purified by chromatography to yield the desired pyrazolopyridine core.

Step 2: Functionalization of the Pyrazolopyridine Core

The pyrazolopyridine core is then further functionalized, typically through another cross-coupling reaction, to introduce the desired substituents for optimal interaction with the kinase active site.

-

Reaction: A Buchwald-Hartwig amination is a common strategy to introduce an aniline derivative.

-

Reagents: The pyrazolopyridine core (halogenated), the desired aniline derivative, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Procedure: The halogenated pyrazolopyridine core, the aniline derivative, the palladium catalyst, the ligand, and the base are combined in a reaction vessel with an anhydrous, degassed solvent (e.g., dioxane). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by LC-MS). The product is then isolated and purified by column chromatography.

Biological Activity and Structure-Activity Relationship (SAR)

The resulting 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR kinases.[6] The 6-ethoxy group of the original building block often plays a crucial role in establishing favorable interactions within the ATP-binding pocket of the kinase.

Table: In Vitro Kinase Inhibitory Activity of a Representative Compound [6]

| Kinase | IC₅₀ (nM) |

| FGFR1 | 1.2 |

| FGFR2 | 2.5 |

| FGFR3 | 3.8 |

| VEGFR2 | >1000 |

The high potency against FGFR1, 2, and 3, coupled with excellent selectivity over other kinases like VEGFR2, highlights the value of this chemical scaffold in developing targeted cancer therapies. The fluorine atom at the 5-position can enhance binding affinity through hydrogen bonding or by modulating the electronics of the pyridine ring, while the ethoxy group at the 6-position can occupy a hydrophobic pocket in the kinase active site. The amino group at the 3-position serves as a crucial handle for constructing the fused pyrazole ring system, which is a key element for hinge-binding interactions.

Conclusion: A Versatile and Indispensable Building Block

6-Ethoxy-5-fluoropyridin-3-amine is a highly versatile and strategically important building block for the synthesis of novel, biologically active compounds. Its utility is particularly evident in the field of kinase inhibitor discovery, where it provides a robust platform for the construction of potent and selective inhibitors of targets such as FGFR. The synthetic routes to this intermediate are accessible, and its application in multi-step syntheses allows for the creation of complex molecular architectures with fine-tuned pharmacological profiles. As the demand for targeted therapeutics continues to grow, the importance of well-designed building blocks like 6-Ethoxy-5-fluoropyridin-3-amine in enabling cutting-edge drug discovery will undoubtedly increase.

References

-

Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

PubChem Compound Summary for CID 55253199, 6-Ethoxy-5-fluoropyridin-3-amine. National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B. [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. ResearchGate. [Link]

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron. [Link]

-

6-Ethoxy-5-fluoropyridin-3-amine – (886372-67-4). EON Biotech. [Link]

-

Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science. [Link]

-

A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry. [Link]

-

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. PubChem. [Link]

-

CHEMICAL TRANSFORMATIONS OF 3-AMINO-5-HYDROXY- 4-PHENYLAZO-1H-PYRAZOLE. Bibliomed. [Link]

-

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E. [Link]

-

5-(4-Ethoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E. [Link]

Sources

- 1. 6-Ethoxy-5-fluoropyridin-3-amine | C7H9FN2O | CID 55253199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eontrading.uk [eontrading.uk]

- 3. 6-Ethoxy-5-fluoropyridin-3-aMine CAS#: 886372-67-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-アミノ-5-フルオロピリジン | Sigma-Aldrich [sigmaaldrich.com]

- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of 6-Ethoxy-5-fluoropyridin-3-amine: A Technical Guide for Drug Development Professionals

Introduction: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous and solvent solubility stands as a critical gatekeeper, profoundly influencing everything from early-stage biological screening and formulation development to ultimate bioavailability and therapeutic efficacy.[1][2] Neglecting a comprehensive solubility assessment can lead to costly delays and potential late-stage failures. This technical guide provides an in-depth examination of the solubility profile of 6-Ethoxy-5-fluoropyridin-3-amine , a substituted aminopyridine of interest in pharmaceutical research.

Due to the current lack of extensive, publicly available experimental solubility data for this specific molecule, this guide presents a robust, predicted solubility profile. This profile is grounded in the known solubility of its parent compound, 3-aminopyridine, and a detailed analysis of the expected physicochemical contributions of its ethoxy and fluoro substituents. Furthermore, this document offers detailed, field-proven experimental protocols for determining the thermodynamic solubility of 6-Ethoxy-5-fluoropyridin-3-amine, empowering researchers to validate and expand upon these predictions in their own laboratories.

Physicochemical Properties of 6-Ethoxy-5-fluoropyridin-3-amine

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. The key physicochemical parameters for 6-Ethoxy-5-fluoropyridin-3-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂O | PubChem |

| Molecular Weight | 156.16 g/mol | PubChem |

| pKa (Predicted) | 2.53 ± 0.32 | ChemicalBook |

| XLogP3-AA (Predicted) | 0.9 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Topological Polar Surface Area | 48.1 Ų | PubChem |

Predicted Solubility Profile of 6-Ethoxy-5-fluoropyridin-3-amine

The following table presents a predicted solubility profile of 6-Ethoxy-5-fluoropyridin-3-amine in a range of common pharmaceutical solvents at ambient temperature. This profile is extrapolated from the known solubility of 3-aminopyridine and considers the anticipated influence of the ethoxy and fluoro functional groups. It is crucial to recognize that this data is predictive and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water (pH 7.4) | Polar Protic | Moderately Soluble | The parent compound, 3-aminopyridine, is soluble in water.[3][4][5][6][7][8] The ethoxy and fluoro groups will likely decrease aqueous solubility due to increased hydrophobicity. The amine group's basicity will influence pH-dependent solubility. |

| Methanol | Polar Protic | Soluble | 3-aminopyridine is soluble in alcohols.[3][4] The ethoxy group may slightly enhance solubility in less polar alcohols. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, good solubility is expected based on the parent compound's properties.[3][4][9] |

| Acetone | Polar Aprotic | Soluble | 3-aminopyridine shows solubility in acetone.[10][11] The substituents are unlikely to drastically reduce solubility in this solvent. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | 3-aminopyridine has been shown to be soluble in ethyl acetate.[11][12] The increased lipophilicity from the ethoxy group may favor solubility here. |

| Dichloromethane | Nonpolar | Sparingly Soluble | While some aminopyridines show solubility, the overall polarity of the target molecule may limit solubility in highly nonpolar solvents. |

| Acetonitrile | Polar Aprotic | Soluble | Good solubility is anticipated based on the polarity of the solvent and the nature of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent, and high solubility is expected for this compound. |

Theoretical Framework: Deconstructing the Drivers of Solubility

The solubility of 6-Ethoxy-5-fluoropyridin-3-amine is a multifactorial property governed by the interplay of its molecular structure and the nature of the surrounding solvent. The principle of "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[13]

The Influence of Functional Groups:

-

Amine Group (-NH₂): The primary amine is a key contributor to the molecule's polarity and its ability to act as a hydrogen bond donor.[13] Its basic nature (with a predicted pKa of 2.53) means that its ionization state, and therefore aqueous solubility, will be highly pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble cationic species.

-

Ethoxy Group (-OCH₂CH₃): The ethoxy group introduces a degree of lipophilicity, which can decrease aqueous solubility.[14] However, the oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents.[13] In nonpolar solvents, the ethyl chain can enhance van der Waals interactions, potentially increasing solubility.[15]

-

Fluorine Atom (-F): The highly electronegative fluorine atom can influence the electron distribution of the pyridine ring and participate in weak hydrogen bonding as an acceptor. Its effect on solubility can be complex; while it increases polarity, it can also increase crystal lattice energy, which would decrease solubility. The impact of fluorine substitution on solubility is often context-dependent.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section details two robust methods for determining the thermodynamic solubility of 6-Ethoxy-5-fluoropyridin-3-amine.

Method 1: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[16][17]

Caption: Shake-Flask Method Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Ethoxy-5-fluoropyridin-3-amine to a series of glass vials, each containing a precise volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points to confirm that the concentration in solution has plateaued.[17]

-

-

Phase Separation:

-

Following equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant. For accurate results, it is crucial to avoid disturbing the solid phase.

-

Clarify the supernatant by centrifugation at a controlled temperature or by filtering through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Prepare a series of calibration standards of 6-Ethoxy-5-fluoropyridin-3-amine of known concentrations in the same solvent.

-

Analyze the clarified supernatant and the calibration standards using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve and determine the concentration of the compound in the saturated solution.

-

-

Ensure sufficient excess of solid: This is critical to guarantee that a true equilibrium with the solid phase is achieved.

-

Time to equilibrium: For some compounds, reaching equilibrium can take longer than 24 hours. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility value is stable.

-

Temperature control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

pH of aqueous solutions: For aqueous solubility determination, the pH of the solution should be measured and reported, as it will significantly impact the solubility of the amine-containing compound.[1]

Method 2: Potentiometric Titration

For ionizable compounds like 6-Ethoxy-5-fluoropyridin-3-amine, potentiometric titration can be a powerful method to determine the intrinsic solubility (S₀) of the free base and its pH-solubility profile.

Caption: Potentiometric Titration Workflow for Solubility

-

Instrument Setup:

-

Calibrate a pH electrode using standard buffer solutions.

-

Use an automated titrator for precise addition of the titrant and recording of pH values.

-

-

Sample Preparation:

-

Prepare a suspension of 6-Ethoxy-5-fluoropyridin-3-amine in purified water at a known concentration.

-

-

Titration:

-

Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa of the compound can be determined from the inflection point of the titration curve.

-

The intrinsic solubility (S₀) can be calculated from the titration data in the region of the curve where the compound is present as both a solid and in solution.

-

-

Accurate concentration of the suspension: The initial concentration of the compound in the suspension must be known accurately for the calculation of S₀.

-

Slow titrant addition: Allow sufficient time for the system to reach equilibrium after each addition of titrant, especially in the region of precipitation.

-

Inert atmosphere: For compounds susceptible to oxidation or reaction with atmospheric CO₂, it may be necessary to perform the titration under an inert atmosphere (e.g., nitrogen).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted solubility profile of 6-Ethoxy-5-fluoropyridin-3-amine, grounded in the properties of its parent compound and an analysis of its functional groups. While these predictions offer valuable initial guidance, they underscore the critical need for experimental validation. The detailed protocols for the shake-flask and potentiometric titration methods provided herein are designed to empower researchers to confidently and accurately determine the thermodynamic solubility of this compound.

A thorough experimental investigation of the solubility of 6-Ethoxy-5-fluoropyridin-3-amine across a range of solvents and pH conditions will be invaluable for its continued development. This data will not only refine our understanding of its physicochemical behavior but also provide the essential foundation for robust formulation strategies and, ultimately, the successful progression of this promising molecule through the drug development pipeline.

References

-

ACS Publications. (n.d.). Solubility of 3-Aminopyridine in Acetone + n-Butyl Acetate from (288.15 to 323.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Chem-Impex. (n.d.). (3-Aminopyridin-4-yl)methanol. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

IJPSR. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Teachy. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Practical aspects of solubility determination and considerations for enabling formulation technologies. Retrieved from [Link]

-

PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol. Retrieved from [Link]

-

USGS Publications Warehouse. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 4. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 9. sincerechemical.com [sincerechemical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tutorchase.com [tutorchase.com]

- 14. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter [pubs.usgs.gov]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to 6-Ethoxy-5-fluoropyridin-3-amine: Commercial Availability and Purity for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-5-fluoropyridin-3-amine, with CAS number 886372-67-4, is a substituted aminopyridine that is gaining significant attention as a key building block in medicinal chemistry. Its unique structural features, namely the fluorine and ethoxy substitutions on the pyridine ring, make it a valuable intermediate in the synthesis of complex molecules with therapeutic potential. The incorporation of fluorine can enhance metabolic stability, binding affinity, and the overall pharmacokinetic profile of a drug candidate, while the ethoxy group can modulate solubility and receptor interactions. As the demand for novel therapeutics grows, a comprehensive understanding of the commercial availability and, critically, the purity of such specialized intermediates is paramount for researchers and drug development professionals. This guide provides an in-depth analysis of 6-Ethoxy-5-fluoropyridin-3-amine, focusing on its commercial landscape and the essential analytical methodologies for purity assessment.

Commercial Availability and Supplier Landscape

6-Ethoxy-5-fluoropyridin-3-amine is commercially available from a variety of suppliers specializing in fine chemicals and pharmaceutical intermediates. The compound is typically offered in research quantities, ranging from grams to kilograms. When sourcing this material, it is crucial to consider not only the quantity but also the purity grade and the supplier's quality management systems. High-purity grades are essential for applications in drug discovery and development to avoid the introduction of impurities that could interfere with biological assays or lead to undesired side products in subsequent synthetic steps.

Below is a summary of representative suppliers for 6-Ethoxy-5-fluoropyridin-3-amine. Researchers are advised to request a Certificate of Analysis (CoA) from any potential supplier to verify the purity and obtain lot-specific analytical data.

| Supplier | Typical Purity | Available Quantities | Notes |

| ChemScene | >98% | Grams to Kilograms | Offers custom synthesis and process optimization services. |

| EON Biotech | Research Grade | Inquire for details | Provides a range of specialized chemical products.[1] |

| ChemicalBook | Varies by listing | Grams to Kilograms | A marketplace connecting various suppliers.[2] |

| BLD Pharm | Inquire for details | Inquire for details | Lists related compounds and offers various analytical data upon request. |

The Critical Role of Purity in Drug Development

For a pharmaceutical intermediate like 6-Ethoxy-5-fluoropyridin-3-amine, purity is not merely a quality metric but a critical factor that can significantly impact the trajectory of a drug development program. The presence of impurities can lead to:

-

Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to misleading results in biological screening assays.

-

Formation of Undesired Byproducts: Reactive impurities can participate in subsequent synthetic steps, leading to the formation of new, uncharacterized molecules that can be difficult to separate from the target compound.

-

Safety Concerns: Some impurities may be toxic or genotoxic, posing a significant safety risk in the final active pharmaceutical ingredient (API).

-

Regulatory Hurdles: Regulatory agencies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in APIs.

Therefore, a thorough understanding and control of the purity of 6-Ethoxy-5-fluoropyridin-3-amine are essential for ensuring the quality, safety, and efficacy of the final drug product.

Purity Analysis and Impurity Profile

A comprehensive purity assessment of 6-Ethoxy-5-fluoropyridin-3-amine involves the use of multiple analytical techniques to identify and quantify the main component as well as any potential impurities.

Potential Impurities

While a specific, publicly available synthesis route for 6-Ethoxy-5-fluoropyridin-3-amine is not extensively documented, potential impurities can be hypothesized based on common synthetic strategies for related alkoxy-aminopyridines. A plausible synthetic approach involves the nucleophilic aromatic substitution of a di-halo-nitropyridine precursor, followed by reduction of the nitro group.

A potential synthetic pathway could start from 2,5-dichloro-3-nitropyridine. The more reactive chlorine at the 2-position could be substituted with ethoxide, followed by amination at the 5-position and subsequent reduction of the nitro group. Based on such a route, potential impurities could include:

-

Starting Materials: Unreacted 2,5-dichloro-3-nitropyridine or the ethoxy-substituted intermediate.

-

Isomeric Impurities: Positional isomers formed during the substitution reactions.

-

Byproducts of Reduction: Incomplete reduction of the nitro group could lead to nitroso or azoxy impurities.

-

Dehalogenated Impurities: Loss of the fluorine atom during the synthesis.

-

Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is necessary for a complete characterization of 6-Ethoxy-5-fluoropyridin-3-amine.

HPLC is the primary technique for determining the purity of non-volatile organic compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of 6-Ethoxy-5-fluoropyridin-3-amine.

Proposed RP-HPLC Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for aromatic amines).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to ensure the method is stability-indicating.